Lipophilicity Gradient (XLogP3) Differentiation: Target vs. 2-Methoxy and Furan-Methyl Analogs
The target compound (CAS 952983-28-7), bearing a 2,5-dichlorobenzenesulfonamide core and a 2-methoxyethyl-substituted piperidine, is predicted to occupy an intermediate lipophilicity range between the less lipophilic 2-methoxy analog (CAS 1209671-43-1, XLogP3 = 1.5) and the more lipophilic furan-2-ylmethyl analog (CAS 953230-42-7, XLogP3 = 3.5) [1]. This intermediate XLogP3, estimated at approximately 2.5–3.0 based on fragment contribution analysis of the 2,5-dichloro vs. 2-methoxy substitution difference (Δ ≈ 1.4–1.8 log units attributable to chlorine atoms replacing methoxy on the benzene ring), positions the compound within the optimal drug-likeness window (XLogP3 1–4) while avoiding the excessive lipophilicity that can lead to poor solubility and promiscuous binding [2].
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 2.5–3.0 (class-level inference from fragment analysis) |
| Comparator Or Baseline | CAS 1209671-43-1 (2-methoxy analog): XLogP3 = 1.5; CAS 953230-42-7 (furan-2-ylmethyl analog): XLogP3 = 3.5 |
| Quantified Difference | Target exhibits approximately 1.0–1.5 log units higher lipophilicity than the 2-methoxy analog and approximately 0.5–1.0 log units lower than the furan analog |
| Conditions | XLogP3 calculated by PubChem/Instant JChem using atom-based fragment contribution method; comparator values sourced from Kuujia Chemical Database |
Why This Matters
Intermediate XLogP3 values are empirically associated with improved passive membrane permeability while maintaining aqueous solubility above 10 µM, which is critical for successful in vitro assay performance and reduces the risk of non-specific protein binding in biological screening cascades.
- [1] Kuujia Chemical Database. CAS 1209671-43-1: XLogP3 = 1.5, TPSA = 76.2 Ų; CAS 953230-42-7: XLogP3 = 3.5, TPSA = 70.9 Ų. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Establishes the optimal drug-likeness lipophilicity range (logP 1–4) and associated developability implications. View Source
